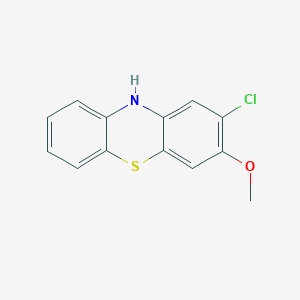
2-Chloro-3-methoxy-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxy-10H-phenothiazine is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methoxy-10H-phenothiazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
2-Chloro-3-methoxy-10H-phenothiazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-3-methoxy-10H-phenothiazine in lab experiments is its ability to inhibit the production of ROS and free radicals. This makes it a useful tool for investigating oxidative stress and its role in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to induce liver damage and to cause DNA damage in cells.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-3-methoxy-10H-phenothiazine in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cancer. Another direction is to explore its use as a fluorescent probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
In conclusion, 2-Chloro-3-methoxy-10H-phenothiazine is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for investigating various biological processes. However, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
Synthesemethoden
The synthesis of 2-Chloro-3-methoxy-10H-phenothiazine involves the reaction of 2-chloroaniline with 3-methoxyphenothiazine in the presence of a catalyst. The reaction proceeds through a series of steps, including diazotization, coupling, and cyclization, to yield the final product. The purity of the product can be improved through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxy-10H-phenothiazine has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a fluorescent probe to study the interaction between proteins and small molecules.
Eigenschaften
CAS-Nummer |
17800-08-7 |
|---|---|
Produktname |
2-Chloro-3-methoxy-10H-phenothiazine |
Molekularformel |
C13H10ClNOS |
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
2-chloro-3-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-11-7-13-10(6-8(11)14)15-9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 |
InChI-Schlüssel |
FLAAJAQQBBSHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Synonyme |
2-Chloro-3-methoxy-10H-phenothiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



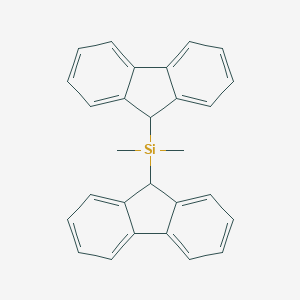




![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
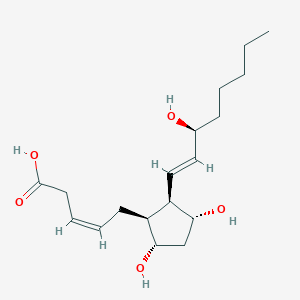

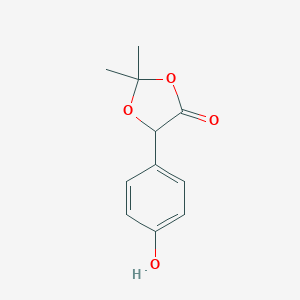
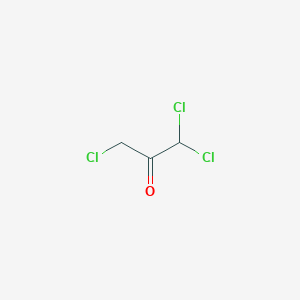
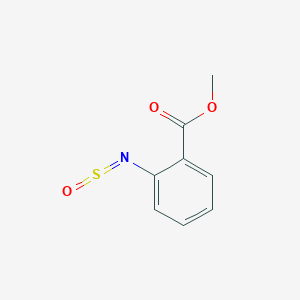
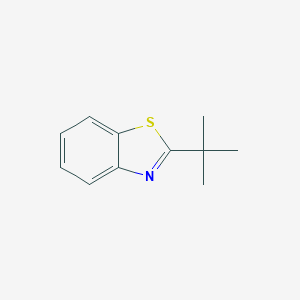
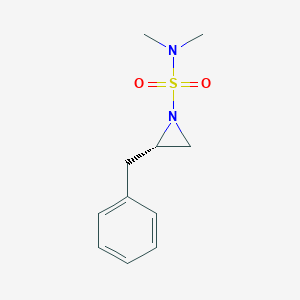
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)